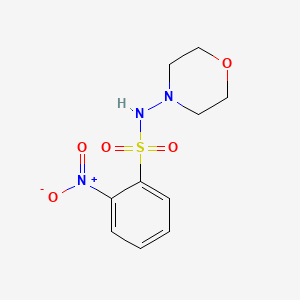

N-morpholino-2-nitrobenzenesulfonamide

Description

Contextualization within Sulfonamide Chemistry and its Significance in Organic Synthesis

The sulfonamide functional group (-SO₂NR₂) is a cornerstone of both medicinal and synthetic organic chemistry. researchgate.netsigmaaldrich.com Sulfonamides are known for their chemical stability and are often crystalline solids, a property that has historically been exploited for the characterization and purification of amines. researchgate.net The rigidity of the sulfonamide bond imparts a defined three-dimensional structure to molecules, which is crucial for their interaction with biological targets. researchgate.net

In organic synthesis, the sulfonamide group serves as a versatile directing group and can be involved in a variety of chemical transformations. sigmaaldrich.com The development of novel methodologies for the synthesis of sulfonamides continues to be an active area of research, highlighting their enduring importance in the construction of complex molecules. sigmaaldrich.commoldb.com

Importance of Morpholine (B109124) and Nitrobenzene (B124822) Moieties as Pharmacophores and Synthetic Building Blocks

The morpholine ring is recognized as a "privileged pharmacophore" in drug discovery. chemicalbook.comchemical-suppliers.euchemspider.com Its inclusion in a molecule can enhance pharmacological potency, modulate pharmacokinetic properties, and improve metabolic stability. chemicalbook.comchemical-suppliers.euguidechem.com The morpholine moiety is a versatile building block, readily incorporated into molecules to explore structure-activity relationships. chemicalbook.comchemical-suppliers.eu Its presence is noted in a wide array of bioactive molecules, including anticancer, anti-inflammatory, and antiviral agents. chemicalbook.com

Nitrobenzene, a pale yellow oily liquid, is a fundamental building block in the chemical industry. organic-chemistry.orgnih.gov It serves as a primary precursor to aniline (B41778), which is used in the manufacturing of a vast range of products, including dyes, polymers, and pharmaceuticals. nih.govchemrxiv.org In the laboratory, nitrobenzene can act as a mild oxidizing agent and a solvent. The nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution and directs incoming substituents to the meta position.

Overview of Research Trajectories and Future Prospects for N-morpholino-2-nitrobenzenesulfonamide Derivatives

Given the pharmacological importance of the morpholine and sulfonamide moieties, and the synthetic utility of the nitrobenzene group, derivatives of this compound hold considerable promise for future research.

One potential research trajectory involves the reduction of the nitro group to an amine. This transformation would yield 2-amino-N-morpholinobenzenesulfonamide, opening up a plethora of possibilities for further functionalization. The resulting amino group could be acylated, alkylated, or used as a handle to construct more complex molecular architectures. These derivatives could be screened for a wide range of biological activities, leveraging the established bioactivity of both morpholine and sulfonamide-containing compounds.

Another avenue of exploration lies in the modification of the morpholine and benzene rings. Introducing substituents at various positions could fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced biological activity or novel material properties. The development of efficient synthetic routes to such derivatives would be a key focus of this research.

The inherent chirality of certain substituted morpholine rings could also be exploited in the design of new catalysts or chiral auxiliaries for asymmetric synthesis. The sulfonamide backbone provides a rigid scaffold that could be conducive to creating well-defined chiral environments.

While direct research on this compound is limited, the foundational chemistry of its components strongly suggests that this molecule and its future derivatives represent a fertile ground for discovery in both medicinal chemistry and materials science. Further investigation into the synthesis, characterization, and application of this compound is warranted to fully unlock its potential.

Structure

3D Structure

Properties

IUPAC Name |

N-morpholin-4-yl-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O5S/c14-13(15)9-3-1-2-4-10(9)19(16,17)11-12-5-7-18-8-6-12/h1-4,11H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOSUUNEEFGQPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms Involving N Morpholino 2 Nitrobenzenesulfonamide Chemistry

Nucleophilic Substitution Mechanisms

Nucleophilic substitution reactions are fundamental to the synthesis and further functionalization of N-morpholino-2-nitrobenzenesulfonamide. These reactions can occur at either the sulfonyl sulfur or the sulfonamide nitrogen.

S_N2 Pathways in N-Alkylation of Sulfonamides

While the sulfonamide nitrogen in this compound is part of a tertiary amine structure and thus cannot be further alkylated, the principles of S_N2 N-alkylation are central to the chemistry of related primary and secondary sulfonamides. In a typical S_N2 mechanism, the sulfonamide nitrogen acts as a nucleophile. masterorganicchemistry.com Deprotonation of a primary or secondary sulfonamide with a suitable base generates a highly nucleophilic sulfonamidate anion. This anion can then attack an electrophilic carbon center, such as that in an alkyl halide, displacing the leaving group in a single, concerted step. masterorganicchemistry.com

The reaction proceeds via a backside attack on the alkyl halide, leading to an inversion of stereochemistry at the carbon center if it is chiral. The transition state involves a trigonal bipyramidal geometry where the nucleophile (sulfonamidate) and the leaving group are positioned at the axial positions.

A general scheme for this process is as follows:

Deprotonation: R-SO₂-NHR' + Base ⇌ R-SO₂-N⁻R' + Base-H⁺

S_N2 Attack: R-SO₂-N⁻R' + R''-X → R-SO₂-N(R')(R'') + X⁻

The efficiency of this reaction is influenced by factors such as the steric hindrance around the nitrogen atom and the electrophilic carbon, the nature of the leaving group (X), and the solvent. libretexts.org The use of manganese dioxide has also been reported as a catalyst for the N-alkylation of sulfonamides using alcohols as the alkylating agents under solvent-free conditions. organic-chemistry.org

| Reagent Type | Example | Role | Mechanism Notes |

| Alkylating Agent | Alkyl Halide (e.g., CH₃I) | Electrophile | Undergoes backside attack by the sulfonamidate anion. |

| Base | Potassium Carbonate (K₂CO₃) | Proton Abstractor | Generates the nucleophilic sulfonamidate anion. |

| Catalyst | Manganese(I) PNP pincer complex | "Borrowing Hydrogen" Catalyst | Enables N-alkylation using alcohols as alkylating agents. organic-chemistry.org |

Nucleophilic Attack on Sulfonyl Chlorides

The formation of this compound itself is a prime example of a nucleophilic substitution reaction at a sulfonyl center. The synthesis involves the reaction of 2-nitrobenzenesulfonyl chloride with morpholine (B109124). semanticscholar.orgresearchgate.net

In this mechanism, the nitrogen atom of the morpholine ring acts as the nucleophile, attacking the highly electrophilic sulfur atom of the 2-nitrobenzenesulfonyl chloride. mdpi.com The strong electron-withdrawing effect of the two sulfonyl oxygen atoms and the chlorine atom renders the sulfur atom susceptible to nucleophilic attack. The reaction is believed to proceed through a stepwise addition-elimination mechanism, analogous to nucleophilic acyl substitution, involving a transient trigonal bipyramidal intermediate. researchgate.net

The mechanistic steps are:

Nucleophilic Attack: The lone pair of electrons on the morpholine nitrogen attacks the sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion, which is a good leaving group.

Deprotonation: A base, often an excess of the morpholine amine or another added base like pyridine, removes the proton from the newly-attached nitrogen atom, yielding the neutral this compound product. researchgate.net

Reductive Transformation Mechanisms

The presence of the 2-nitro group on the benzene (B151609) ring is a key feature of the molecule, offering a reactive handle for significant structural modification through reduction.

Mechanism of Nitro Group Reduction to Amine

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. numberanalytics.comnumberanalytics.com This process is a six-electron reduction and can be accomplished using various reagents, most commonly through catalytic hydrogenation or with dissolving metals in acidic media. masterorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: In this method, the nitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.comchemistryviews.org The mechanism involves:

Adsorption: Both the hydrogen gas and the nitroarene adsorb onto the surface of the metal catalyst.

Hydrogen Transfer: The H-H bond is cleaved, and hydrogen atoms are sequentially transferred to the nitrogen atom of the nitro group.

Intermediate Formation: The reaction proceeds through several intermediate stages (detailed in 3.2.2), including nitroso and hydroxylamine (B1172632) species. orientjchem.orgacs.org

Product Formation: The final step involves the hydrogenolysis of the N-O bond in the hydroxylamine intermediate and subsequent protonation to form the anilinium ion, which is neutralized to the amine during workup.

Ar-NO₂ + 6 H⁺ + 6 e⁻ → Ar-NH₂ + 2 H₂O

| Reduction Method | Common Reagents | Key Mechanistic Feature |

| Catalytic Hydrogenation | H₂ gas with Pd/C, PtO₂, or Raney Ni | Heterogeneous catalysis on a metal surface. chemistryviews.org |

| Dissolving Metal | Fe/HCl, Sn/HCl, Zn/HCl | Stepwise single-electron transfer from the metal in an acidic medium. |

| Transfer Hydrogenation | Hydrazine, Ammonium formate | In situ generation of hydrogen on the catalyst surface. |

Proposed Intermediate Species, e.g., Nitrosoarenes, in Reductive Processes

The six-electron reduction of a nitroarene to an aniline (B41778) does not occur in a single step. The reaction proceeds through a well-established sequence of two-electron reduction intermediates. orientjchem.orgnih.gov For this compound, the pathway is as follows:

Nitro to Nitroso: The initial two-electron reduction of the nitro group (-NO₂) leads to the formation of a nitrosoarene intermediate (-N=O). acs.orgresearchgate.net

Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-N=O + H₂O

Nitroso to Hydroxylamine: The nitrosoarene is then rapidly reduced in a further two-electron step to form an N-arylhydroxylamine intermediate (-NHOH). acs.orgmdpi.com

Ar-N=O + 2e⁻ + 2H⁺ → Ar-NHOH

Hydroxylamine to Amine: The final two-electron reduction involves the cleavage of the N-O bond of the hydroxylamine to yield the corresponding amine (-NH₂). acs.org

Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O

Under most reduction conditions, the nitroso and hydroxylamine intermediates are highly reactive and are not isolated; they are quickly converted to the final amine product. orientjchem.orgrsc.org However, by carefully selecting the catalyst and reaction conditions, it is sometimes possible to selectively stop the reduction at the hydroxylamine stage. acs.org

Hydrolytic and Elimination Reaction Mechanisms

The sulfonamide bond is known for its high stability, particularly in comparison to amide or ester bonds. researchgate.net However, under certain conditions, it can undergo cleavage through hydrolysis or participate in elimination reactions.

Hydrolytic Mechanisms: The hydrolysis of sulfonamides to yield a sulfonic acid and an amine (morpholine, in this case) typically requires forcing conditions, such as strong acid or base at elevated temperatures. researchgate.netresearchgate.net

Acid-Catalyzed Hydrolysis: In strongly acidic media, the mechanism can proceed via an A1 or A2 pathway. researchgate.netrsc.org Protonation can occur on the sulfonamide nitrogen or one of the sulfonyl oxygens. For N-nitrobenzenesulfonamides, studies have shown that with electron-withdrawing groups on the benzene ring, the cleavage can occur to release the amine and a nitronium ion (NO₂⁺) via an A1 process. rsc.org The A2 mechanism would involve a rate-determining attack by a water molecule on the protonated sulfonamide. researchgate.net

Base-Catalyzed Hydrolysis: Under strongly basic conditions, hydrolysis can occur via nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom. For sulfonamides with an acidic N-H proton, an alternative E1cB (Elimination Unimolecular conjugate Base) mechanism may operate, where deprotonation is followed by the expulsion of the amine. rsc.org

Elimination Mechanisms: While a standard β-elimination is not apparent from the structure of this compound, elimination reactions involving the sulfonyl group are known. For instance, under certain reductive conditions, radical cyclizations of related ene sulfonamides can proceed with the β-elimination of a sulfonyl radical to generate an imine. nih.gov Another relevant reaction is the Fukuyama deprotection of nosylamides (N-nitrobenzenesulfonamides), where a thiol nucleophile attacks the aromatic ring, inducing an elimination cascade that cleaves the N-S bond and liberates the free amine. chem-station.com This process proceeds via a Meisenheimer complex intermediate. chem-station.com

Investigation of Competitive Pathways in Sulfonamide Chemistry

The formation of this compound from its precursors, such as 2-nitrobenzenesulfonyl chloride and morpholine, involves a reaction with bifunctional electrophiles that present multiple sites for nucleophilic attack. Such reactants possess two primary electrophilic centers: the sulfur atom of the sulfonyl halide group and the nitro-activated aromatic ring. This duality allows for competitive reaction pathways: nucleophilic attack at the sulfur center, leading to sulfonamide formation (sulfonylation), and nucleophilic aromatic substitution (SNAr) at a carbon atom of the benzene ring. chemrxiv.org

Systematic studies on halo(het)arene sulfonyl halides have sought to classify these compounds based on the relative reactivity of their electrophilic centers toward amination. Research indicates that the chemoselectivity of these reactions is highly dependent on the nature of the halogen in the sulfonyl halide group. chemrxiv.orgchemrxiv.org

Kinetic vs. Thermodynamic Control

The outcome of these competitive reactions is often dictated by principles of kinetic versus thermodynamic control. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com

Kinetic Control: At lower temperatures or shorter reaction times, the favored product is the one that is formed fastest, i.e., the one with the lowest activation energy. This is known as the kinetic product. wikipedia.orglibretexts.orguc.edu

Thermodynamic Control: At higher temperatures or longer reaction times, the reaction can become reversible, allowing equilibrium to be established. Under these conditions, the most stable product, the thermodynamic product, will predominate. wikipedia.orglibretexts.orgmasterorganicchemistry.com

In the context of 2-nitrobenzenesulfonyl chloride, the reaction with an amine like morpholine presents two main pathways. The attack on the highly electrophilic sulfonyl chloride group is generally very fast and is often the kinetically favored process, leading to the formation of the sulfonamide. chemrxiv.org The SNAr pathway, which involves the formation of a more stable, resonance-delocalized intermediate (the Meisenheimer complex), may be thermodynamically favored but proceeds at a slower rate. wikipedia.orglibretexts.org

Research has shown that for sulfonyl chlorides, even those with SNAr-active aryl groups, the initial reaction with amines typically occurs at the sulfonyl group to form the sulfonamide. A subsequent SNAr reaction on the aromatic ring is possible only if the ring is highly activated and forcing conditions are applied. In contrast, sulfonyl fluorides bearing a reactive aryl moiety can undergo selective SNAr at the aromatic ring under controlled conditions. chemrxiv.orgchemrxiv.org This highlights the crucial role of the leaving group at the sulfur center in determining the chemoselectivity of the reaction.

The general preference for sulfonylation over SNAr with sulfonyl chlorides can be summarized in the following table.

| Feature | Sulfonylation (at S-center) | Nucleophilic Aromatic Substitution (SNAr) |

| Reaction Center | Sulfur atom of the -SO₂Cl group | Carbon atom of the aromatic ring |

| Typical Product | Sulfonamide | Arylamine |

| Control | Generally under kinetic control (faster reaction) | Often the thermodynamically favored pathway |

| Influence of Halide | Highly favored with sulfonyl chlorides (-SO₂Cl) | More competitive with sulfonyl fluorides (-SO₂F) |

| Reaction Sequence | Typically the first step in a two-step amination process | Can be the second step under harsher conditions |

This table summarizes the competitive pathways in the reaction of amines with SNAr-active arenesulfonyl halides, based on findings from systematic studies. chemrxiv.orgchemrxiv.org

Concerted vs. Stepwise Reaction Pathways

The mechanisms of the two primary competitive reactions—sulfonylation and SNAr—can be further dissected into concerted and stepwise pathways.

Sulfonylation Pathway: Nucleophilic substitution at a tetracoordinate sulfur atom, as in the reaction of morpholine with 2-nitrobenzenesulfonyl chloride, is generally understood to proceed through a concerted, SN2-like mechanism. mdpi.com This involves a single transition state where the nucleophile (amine) attacks the sulfur atom simultaneously with the departure of the leaving group (chloride). mdpi.com

Computational studies on the electrochemical reduction of 2-nitrobenzenesulfonyl chloride support this view, suggesting a concerted mechanism involving electron transfer and the cleavage of the S–Cl bond. This concerted process is facilitated by the overlap between the π* orbital of the aromatic system and the σ* orbital of the S–Cl bond. cdnsciencepub.com Theoretical calculations on the reaction of amides with 3-nitrobenzenesulfonyl chloride also indicate that the process follows a bimolecular concerted mechanism (SN2), passing through a single transition state.

Nucleophilic Aromatic Substitution (SNAr) Pathway: The mechanism for SNAr has been a subject of significant re-evaluation. The classical textbook mechanism describes a two-step, addition-elimination process involving a discrete, resonance-stabilized anionic intermediate known as a Meisenheimer complex. mdpi.com

However, recent experimental and computational evidence suggests that many SNAr reactions, previously assumed to be stepwise, are in fact concerted processes. mdpi.com A stepwise mechanism is now understood to be favored only under specific conditions:

Poor Leaving Group: The presence of a poor leaving group, such as fluoride (B91410), kinetically stabilizes the intermediate.

Strong Ring Activation: The aromatic ring must be highly electron-deficient, typically through activation by multiple strong electron-withdrawing groups (like nitro groups), to thermodynamically stabilize the negative charge of the Meisenheimer intermediate.

For substrates like 2-nitrobenzenesulfonyl derivatives, which contain a single, albeit powerful, activating nitro group and a good leaving group on the sulfur atom (for the competing reaction), the SNAr pathway exists in a nuanced landscape. While the nitro group provides activation, whether the SNAr pathway (if it occurs) is stepwise or concerted depends on factors like the specific nucleophile and reaction conditions. The general modern consensus is that concerted SNAr reactions are more prevalent than previously assumed. mdpi.com

The factors influencing the choice between a concerted and stepwise SNAr mechanism are summarized below.

| Factor | Favors Stepwise Mechanism (via Meisenheimer Intermediate) | Favors Concerted Mechanism |

| Leaving Group | Poor (e.g., -F) | Good (e.g., -Cl, -Br) |

| Ring Activation | Very strong (e.g., multiple -NO₂ groups) | Moderate to strong |

| Intermediate Stability | High (thermodynamically and kinetically stable) | Low (intermediate is a transition state) |

This table outlines the key factors that determine whether a nucleophilic aromatic substitution reaction proceeds through a stepwise or a concerted pathway. mdpi.com

Advanced Applications in Organic Synthesis and Chemical Research

N-morpholino-2-nitrobenzenesulfonamide as a Versatile Synthetic Intermediate

This compound belongs to the broader class of 2-nitrobenzenesulfonamides, often referred to as nosyl (Ns) amides. This class of compounds has become indispensable in modern organic synthesis due to the unique properties of the nosyl group, which functions as both a protecting and an activating moiety for amines. rsc.orgresearchgate.net The strategy, often termed the Fukuyama amine synthesis, provides a powerful and mild route to secondary amines from primary amines. chem-station.comorgsyn.org The electron-withdrawing nature of the ortho-nitro group significantly increases the acidity of the sulfonamide proton, facilitating its removal under mild basic conditions. This allows for subsequent N-alkylation under a variety of conditions, including Mitsunobu reactions, which are often difficult with less acidic sulfonamides like tosylamides. researchgate.netchem-station.com

A key advantage of the nosyl group is its facile cleavage under mild, non-acidic, and non-reductive conditions. rsc.org Deprotection is typically achieved through nucleophilic aromatic substitution using a thiol, such as thiophenol, in the presence of a base. chem-station.comorgsyn.org The reaction proceeds via a Meisenheimer complex, leading to the release of the free amine. researchgate.netchem-station.com This mild deprotection protocol ensures the preservation of other sensitive functional groups within a complex molecule, making this compound and related compounds highly valuable synthetic tools.

The dual role of the 2-nitrobenzenesulfonyl (nosyl) group as both a protective and activating agent makes it a cornerstone for the synthesis of complex molecules containing secondary amine functionalities. rsc.org The "Ns-strategy" has been effectively used in the construction of intricate natural products, including linear and macrocyclic polyamines. rsc.orgresearchgate.netthieme-connect.com The methodology allows for the sequential introduction of different alkyl groups onto a primary amine nitrogen, with the nosyl group facilitating each alkylation step before its final removal.

This strategy has proven particularly effective for macrocyclization reactions to form medium-sized cyclic amines (8- to 10-membered rings), which are traditionally challenging to synthesize. thieme-connect.com The high efficiency of the intramolecular alkylation of Ns-amides under reasonably high dilution conditions makes this a preferred method for creating these complex cyclic structures. thieme-connect.com The reliability and mildness of both the alkylation and deprotection steps allow for its application late in a synthetic sequence, accommodating substrates with a high degree of functionalization. researchgate.net

N-substituted alpha-amino acids, particularly N-methyl-α-amino acids, are crucial components in the synthesis of peptide analogues that exhibit enhanced metabolic stability, improved membrane permeability, and unique conformational properties. acs.org The nosyl group provides an efficient route for the preparation of these important building blocks. The synthesis begins with the protection of the amino group of a standard α-amino acid with 2-nitrobenzenesulfonyl chloride to form the N-nosyl-α-amino acid. acs.org

The resulting sulfonamide is sufficiently acidic to allow for N-alkylation, for example, N-methylation using reagents like diazomethane. acs.org The nosyl group can then be selectively cleaved using thiolate nucleophiles, leaving the newly installed N-alkyl group intact. acs.org This methodology is compatible with a wide range of amino acid side chains (with appropriate protection) and can be performed in both solution-phase and solid-phase formats, making it a versatile tool for peptide chemists. acs.orgresearchgate.net

Table 1: Synthesis of N-Nosyl-Protected Amino Acids This table illustrates the initial step in preparing N-substituted alpha-amino acids, where the primary amino function is protected with a nosyl group. Data compiled from representative procedures. acs.org

| Amino Acid (Side Chain Protected) | Reagents | Solvent System | Typical Yield |

| Alanine | Nosyl chloride, Triethylamine (B128534) | Dioxane/Water | High |

| Valine | Nosyl chloride, Triethylamine | Dioxane/Water | High |

| Phenylalanine (H) | Nosyl chloride, Triethylamine | Dioxane/Water | High |

| Serine (tBu) | Nosyl chloride, Triethylamine | Dioxane/Water | Good |

| Aspartic Acid (OtBu) | Nosyl chloride, Triethylamine | Dioxane/Water | Good |

| Lysine (B10760008) (Boc) | Nosyl chloride, Triethylamine | Dioxane/Water | Good |

Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry and materials science. nih.gov Sulfonamides derived from reagents like this compound serve as versatile precursors for building these cyclic systems. nih.gov The sulfonamide nitrogen can be incorporated as part of the final heterocyclic core. nih.gov A common synthetic approach involves the initial reaction of a molecule containing a primary or secondary amine with a sulfonyl chloride to form the sulfonamide. nih.gov This intermediate can then undergo further transformations, such as intramolecular cyclization, to yield the desired heterocycle.

Multicomponent reactions (MCRs) offer an efficient pathway to complex heterocyclic structures, and nosyl-protected amines can be valuable inputs for these processes. researchgate.net For instance, a primary amine bearing a nosyl group can participate in an MCR, after which the nosyl group is removed under its specific mild conditions to reveal a free amine. This newly liberated amine can then react intramolecularly with another functional group installed during the MCR, leading to the formation of a heterocyclic ring in a post-MCR modification step. This strategy leverages the robust protection and facile, orthogonal deprotection of the nosyl group to enable complex scaffold construction.

Application in Solid-Phase Synthesis Methodologies

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides and has revolutionized drug discovery. nih.gov The success of SPPS relies on the use of orthogonal protecting groups for the N-terminus and amino acid side chains, which can be removed selectively without cleaving the growing peptide from the resin support. nih.govcore.ac.uk The 2-nitrobenzenesulfonyl (nosyl) group has found a valuable niche in this field due to its unique cleavage conditions. acs.org

The nosyl group is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups, the two most common N-terminal protecting groups in SPPS. nih.gov However, it can be selectively removed on the solid support using thiophenol and a base. acs.org This orthogonality allows for the selective deprotection and modification of a specific site in a peptide chain while it is still attached to the resin. For example, the side-chain amine of a lysine residue can be protected with a nosyl group, allowing the rest of the peptide to be assembled using standard Fmoc chemistry. The nosyl group can then be removed on-resin to allow for specific modification of that lysine residue, such as branching or labeling. This approach has been instrumental in the efficient total synthesis of complex peptide-based antibiotics. nih.gov

Table 2: Orthogonality of Amine Protecting Groups in SPPS This table compares the deprotection conditions for common amine protecting groups, highlighting the unique cleavage mechanism of the Nosyl (Ns) group.

| Protecting Group | Abbreviation | Stable To | Cleavage Conditions |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild Acid | Base (e.g., Piperidine) |

| tert-Butoxycarbonyl | Boc | Base | Strong Acid (e.g., TFA) |

| Benzyloxycarbonyl | Z | Base, Mild H₂/Pd | Strong Acid, H₂/Pd |

| 2-Nitrobenzenesulfonyl | Ns | Acid, Base | Thiolate (e.g., Thiophenol/K₂CO₃) acs.org |

Derivatives as Analogues for Amide-Containing Biologically Active Molecules in Research Programs

In drug discovery, the strategic replacement of functional groups with others that have similar physical or chemical properties—a concept known as bioisosterism—is a powerful tool for optimizing lead compounds. drughunter.comnih.gov The amide bond is a ubiquitous feature in bioactive molecules but is often susceptible to metabolic degradation by proteases. drughunter.comnih.gov The sulfonamide group is a well-established bioisostere of the amide group, capable of mimicking its hydrogen-bonding patterns while often conferring greater metabolic stability. drughunter.comnih.gov

This compound serves as an excellent starting point for generating libraries of diverse sulfonamide derivatives for biological screening. Using the Fukuyama amine synthesis, the primary amine (morpholine in this case) is pre-installed, and the 2-nitrobenzenesulfonyl moiety acts as an activated handle. This allows for the straightforward synthesis of a wide array of N,N-disubstituted sulfonamides by introducing various alkyl or aryl groups. rsc.org These resulting molecules can be explored as analogues of known amide-containing drugs, where the sulfonamide core replaces a critical amide bond. This substitution can lead to improved pharmacokinetic properties, such as enhanced cell permeability and resistance to enzymatic hydrolysis, potentially transforming a lead compound into a viable drug candidate. drughunter.com

Impact on Functional Materials Research: Modulation of Gelation Properties

Low-molecular-weight organogelators (LMWGs) are small molecules that can self-assemble in organic solvents to form three-dimensional fibrillar networks, trapping the solvent and creating a gel. mdpi.com The formation of these supramolecular gels is driven by non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. nih.govnih.gov The structure of the gelator molecule is critical, and compounds containing moieties like amino acids, amides, and aromatic rings are common motifs in effective LMWGs. nih.govmdpi.com

Derivatives of this compound possess several structural features conducive to gelation. The sulfonamide group is an excellent hydrogen bond donor and acceptor, the nitro-aromatic ring can participate in π-π stacking interactions, and the morpholine (B109124) and other potential N-substituents can provide van der Waals interactions. By systematically modifying the structure—for instance, by replacing the morpholine with long alkyl chains or other aromatic groups via the synthetic methods described previously—it is possible to tune the balance of intermolecular forces. This modulation could allow for the rational design of new LMWGs with controlled gelation properties in various organic solvents. nih.gov Such functional materials have potential applications in areas like controlled drug release, tissue engineering, and the removal of pollutants from water. nih.govresearchgate.net

Role as Specialized Reagents in Chemical Transformations

The reactivity of this compound is largely dictated by the interplay of its constituent functional groups. The electron-withdrawing nature of the 2-nitrophenylsulfonyl group significantly influences the chemistry of the morpholine nitrogen, rendering the sulfonamide bond susceptible to specific transformations.

Intermediates in Sulfonimidate Chemistry and Alkyl Transfer Reactions

While direct research on this compound in sulfonimidate chemistry is not extensively documented, its structural components are relevant to this class of compounds. Sulfonimidates are analogs of sulfonates where an oxygen atom is replaced by a nitrogen group. The synthesis of these compounds often involves the formation of a sulfonimidoyl chloride, which can then react with an alcohol.

In a related context, the 2-nitrobenzenesulfonyl (nosyl) group is a well-established activating and protecting group in organic synthesis. For instance, the Fukuyama amine synthesis utilizes a 2-nitrobenzenesulfonamide (B48108) to prepare secondary amines via alkylation. This process involves the alkylation of a nosyl-protected amine, followed by the removal of the nosyl group. This highlights the role of the 2-nitrobenzenesulfonyl moiety in facilitating alkyl transfer to a nitrogen atom.

Development of Nitric Oxide Donors

The development of molecules that can release nitric oxide (NO) in a controlled manner is of significant interest in medicinal chemistry due to the diverse physiological roles of NO. Various morpholine-containing compounds have been investigated as nitric oxide donors. A notable example is 3-morpholinosydnonimine (SIN-1), which is known to release NO.

The potential for this compound to function as a nitric oxide donor would likely depend on the metabolic or chemical cleavage of the molecule to release NO or a precursor. The presence of the nitro group on the benzene (B151609) ring is significant, as the reduction of a nitroaromatic group to a hydroxylamine (B1172632) is a key step in some classes of NO-releasing compounds. However, there is a lack of specific research demonstrating that this compound itself has been developed or studied for its nitric oxide donating properties. The synthesis of nitric acid esters of substituted morpholines has been reported as a strategy to create NO donors, but this represents a different class of compounds from this compound.

Derivatization Strategies and Molecular Functionalization

Alkylation and Arylation at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in N-morpholino-2-nitrobenzenesulfonamide is a key site for alkylation and arylation reactions. These reactions introduce new substituents, thereby expanding the chemical space of its derivatives.

Alkylation:

N-alkylation of sulfonamides can be achieved through various methods, including conventional alkylation with alkyl halides or under Mitsunobu conditions. researchgate.net The use of a base is often necessary to deprotonate the sulfonamide nitrogen, rendering it nucleophilic. The choice of base and solvent can significantly influence the reaction's efficiency and yield. For instance, the N-alkylation of morpholine (B109124) with alcohols has been demonstrated using a CuO–NiO/γ–Al2O3 catalyst in a gas-solid phase reaction. researchgate.net

Arylation:

Arylation at the sulfonamide nitrogen typically involves cross-coupling reactions. Copper-catalyzed cross-coupling of substituted phenyl bromides is a common method for introducing aryl groups. nih.gov These reactions often require a ligand to facilitate the coupling process and a base to promote the reaction.

A summary of representative alkylation and arylation reactions at the sulfonamide nitrogen is presented below:

| Reaction Type | Reagents and Conditions | Product Type |

| Conventional Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N-alkyl-N-morpholino-2-nitrobenzenesulfonamide |

| Mitsunobu Reaction | Alcohol, Triphenylphosphine (B44618) (PPh3), Diethyl azodicarboxylate (DEAD) | N-alkyl-N-morpholino-2-nitrobenzenesulfonamide |

| Copper-Catalyzed Arylation | Aryl bromide, Copper catalyst, Ligand, Base | N-aryl-N-morpholino-2-nitrobenzenesulfonamide |

Introduction of Diverse Substituents onto the Aromatic and Morpholine Moieties

Functionalization of the aromatic and morpholine rings of this compound allows for the introduction of a wide array of substituents, which can significantly impact the molecule's properties.

Aromatic Ring Substitution:

The 2-nitrophenyl group is susceptible to electrophilic aromatic substitution reactions. The nitro group is a strong deactivating group and a meta-director. libretexts.orglibretexts.org However, the presence of the morpholinosulfonyl group, which is also electron-withdrawing, will further influence the position of substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com The specific conditions for these reactions, such as the choice of catalyst and temperature, will determine the outcome. Nucleophilic aromatic substitution is also possible, particularly with the presence of the strong electron-withdrawing nitro group, which can activate the ring towards nucleophilic attack. researchgate.netmsu.edu

Morpholine Moiety Functionalization:

The morpholine ring offers several avenues for functionalization. The nitrogen atom of the morpholine can undergo N-alkylation, as previously discussed. researchgate.net Additionally, the carbon atoms of the morpholine ring can be functionalized. For example, oxidative imidation reactions can be used to introduce substituents at the C-3 position of the morpholin-2-one (B1368128) core. mdpi.com The synthesis of morpholine derivatives with varied aromatic substitutions on the morpholine ring itself has also been reported. researchgate.net

The following table summarizes key functionalization strategies for the aromatic and morpholine moieties:

| Moiety | Reaction Type | Potential Substituents |

| Aromatic Ring | Electrophilic Aromatic Substitution | -NO2, -Br, -Cl, -SO3H, -R, -COR |

| Aromatic Ring | Nucleophilic Aromatic Substitution | -OR, -NR2, -SR |

| Morpholine Ring | N-Alkylation | Alkyl groups, Fluoroalkyl groups nih.gov |

| Morpholine Ring | C-H Functionalization | Imides, Malonates |

Controlled Cleavage of the N-S Bond for Further Functionalization

The nitrogen-sulfur (N-S) bond in sulfonamides can be cleaved under specific conditions, providing a route for further functionalization. This cleavage can be achieved using various reagents and methods.

One of the most common methods for the cleavage of the N-S bond in nitrobenzenesulfonamides is through the use of soft nucleophiles, such as thiols. researchgate.net For example, p-mercaptobenzoic acid has been found to be effective for cleaving 2- and 4-nitrobenzenesulfonyl groups. researchgate.net The reaction proceeds via a Meisenheimer complex. The ease of this cleavage makes the 2-nitrobenzenesulfonyl group a useful protecting group for amines in organic synthesis. researchgate.net

The cleavage of the N-S bond can also occur under hydrolytic conditions. Studies on related compounds have shown that N-S bond cleavage can occur in buffer solutions, leading to the formation of the corresponding amine and sulfonic acid. nih.gov The rate of this hydrolysis is dependent on the pH of the solution.

Strategies for the Preparation of N-(Morpholinomethylene)benzenesulfonamide Derivatives

The synthesis of N-(morpholinomethylene)benzenesulfonamide derivatives involves the introduction of a methylene (B1212753) bridge between the morpholine nitrogen and the benzenesulfonamide (B165840) nitrogen. This can be achieved through various synthetic strategies.

One approach involves the reaction of a benzenesulfonamide with morpholine and formaldehyde (B43269) (or a formaldehyde equivalent). This is a type of Mannich reaction, where the sulfonamide acts as the acidic component, formaldehyde provides the methylene bridge, and morpholine is the amine component. The reaction conditions, such as solvent and temperature, can be optimized to maximize the yield of the desired N-(morpholinomethylene)benzenesulfonamide derivative.

Another strategy could involve the reaction of a pre-formed N-halomethylbenzenesulfonamide with morpholine. The halogen would serve as a leaving group, and the morpholine would act as a nucleophile to form the desired C-N bond.

These strategies provide access to a class of compounds with a distinct structural linkage, offering opportunities to explore their chemical and biological properties. sci-hub.se

Computational and Theoretical Studies of N Morpholino 2 Nitrobenzenesulfonamide and Its Reactivity

Quantum Chemical Studies (e.g., DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of molecules. These studies provide a fundamental understanding of reaction pathways and the intrinsic properties that govern chemical behavior.

DFT calculations are widely employed to map out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For sulfonamides, including N-morpholino-2-nitrobenzenesulfonamide, DFT studies can shed light on reactions such as nucleophilic substitution at the sulfonyl group or transformations involving the nitro group.

Theoretical investigations into the degradation of sulfonamides by hydroxyl radicals, for instance, have utilized DFT to predict reaction pathways. researchgate.net These studies suggest that reactions can proceed via hydrogen abstraction, addition reactions, or single-electron transfer, leading to the cleavage of the S-N bond or modification of the aromatic ring. researchgate.netnih.gov While specific studies on this compound are not prevalent, the general mechanisms elucidated for other sulfonamides provide a framework for understanding its reactivity. For example, the reaction of a sulfonamide with a nucleophile would proceed through a transition state where the nucleophile, the sulfur atom, and the leaving group are in a trigonal bipyramidal geometry. The energies of the reactants, transition state, and products, as calculated by DFT, would determine the reaction's feasibility and kinetics.

Illustrative Reaction Coordinate for a Hypothetical Nucleophilic Substitution:

| Species | Relative Energy (kcal/mol) |

| Reactants (Sulfonamide + Nucleophile) | 0.0 |

| Transition State | +15.2 |

| Products | -5.8 |

Note: The data in this table is illustrative and represents typical values for related sulfonamide reactions.

DFT calculations also provide valuable information about the electronic structure of a molecule, which is crucial for predicting its reactivity. Reactivity descriptors derived from conceptual DFT, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential maps, and Fukui functions, help to identify the most reactive sites within a molecule.

For a molecule like this compound, the analysis of its electronic structure would likely reveal that the regions around the nitro group and the sulfonyl group are electrophilic in nature, making them susceptible to nucleophilic attack. Conversely, the oxygen and nitrogen atoms of the morpholine (B109124) ring would be identified as nucleophilic centers. The LUMO is expected to be localized on the nitro- and sulfonyl-substituted benzene (B151609) ring, indicating that this is the region where an electron would be accepted during a reaction. The HOMO, on the other hand, would likely have significant contributions from the morpholine moiety and the sulfonamide nitrogen, indicating these as potential sites for electrophilic attack.

Calculated Electronic Properties for a Representative Sulfonamide:

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 4.8 D |

Note: This table contains representative data for a sulfonamide derivative and is intended for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

While specific MD simulation studies on this compound interacting with biological targets are not widely reported, studies on related morpholine-containing compounds have demonstrated the utility of this technique. mdpi.com For instance, MD simulations have been used to investigate the stability of protein-ligand complexes involving morpholine derivatives, showing how the morpholine moiety can form favorable interactions within a binding pocket. nih.govmdpi.com These interactions can include hydrogen bonds involving the morpholine oxygen and hydrophobic interactions with the carbon atoms of the ring. The presence of the morpholine ring can also improve pharmacokinetic properties, such as solubility and brain permeability. nih.gov

In Silico Docking Studies to Predict Binding Modes and Affinities

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding mode and affinity of small molecules to the active site of a protein.

For this compound, docking studies could be employed to investigate its potential as an inhibitor of a particular enzyme. For example, many sulfonamides are known to be inhibitors of carbonic anhydrase or dihydropteroate (B1496061) synthase. nih.gov A docking study would involve placing the molecule into the active site of the target protein and calculating a "docking score," which is an estimation of the binding affinity. The results would also provide a visual representation of the binding mode, showing the key interactions such as hydrogen bonds, and hydrophobic interactions between the ligand and the protein residues. rjb.ro

Example Docking Results for a Sulfonamide Derivative with a Target Protein:

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Number of Hydrogen Bonds | 3 |

| Interacting Residues | HIS94, THR199, PRO202 |

Note: The data presented in this table is hypothetical and serves as an example of typical results from a molecular docking study.

Computational Approaches for Structure-Activity Relationship (SAR) Derivation

Computational and theoretical methods are pivotal in modern medicinal chemistry for elucidating the structure-activity relationships (SAR) of novel compounds. These approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, allow researchers to correlate the physicochemical properties of a molecule with its biological activity. Such studies can predict the activity of new derivatives, optimize lead compounds, and provide insights into the molecular mechanisms of action.

Despite the utility of these methods, a comprehensive search of the scientific literature reveals a notable absence of specific computational SAR or QSAR studies focused directly on this compound. While research exists on broader categories of sulfonamides and morpholine-containing compounds, detailed computational analyses that would provide specific data tables and in-depth research findings for this compound itself are not publicly available at this time.

General computational approaches that would be applied to a compound like this compound in a typical SAR study would involve the calculation of various molecular descriptors. These descriptors fall into several categories:

Electronic Descriptors: These pertain to the electron distribution in the molecule and include properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These are crucial for understanding how the molecule might interact with biological targets through electronic forces.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molecular volume, surface area, and specific conformational analyses help to determine the geometric fit of the molecule with a receptor or enzyme active site.

Hydrophobic Descriptors: The lipophilicity of a compound, often quantified by the partition coefficient (logP), is a critical factor in its pharmacokinetic and pharmacodynamic properties, influencing its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Once calculated for a series of analogues of this compound with varying biological activities, these descriptors would be used to build a mathematical model. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to create an equation that quantitatively relates the descriptors to the observed activity.

Such a QSAR model would enable the prediction of the biological activity of newly designed, yet unsynthesized, derivatives of this compound. This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and most favorable properties.

While the specific application of these computational techniques to this compound has not been documented in available research, the principles of QSAR and computational SAR derivation remain a powerful tool for the future investigation and optimization of this and related chemical entities.

Future Directions and Emerging Research Areas

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's growing emphasis on environmental stewardship is catalyzing a shift towards greener and more sustainable synthetic practices. For a molecule like N-morpholino-2-nitrobenzenesulfonamide, which incorporates both a sulfonamide and a nitroaromatic moiety, this translates to the adoption of methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Modern approaches to sulfonamide synthesis are increasingly moving away from traditional methods that often involve harsh reagents and generate significant waste. edu.krd Green alternatives include catalyst-free reactions in aqueous media, microwave-assisted synthesis, and the use of recyclable catalysts. edu.krdnih.gov For instance, the use of water as a solvent and a base like sodium carbonate offers an environmentally benign route to sulfonamides. edu.krd Similarly, solvent-free conditions for the sulfonylation of amines represent a significant step towards waste reduction. edu.krd

The synthesis of the nitroaromatic component also presents opportunities for green innovation. Traditional nitration methods using mixed acids are notoriously hazardous and produce substantial acidic waste. wikipedia.org Emerging sustainable alternatives include the use of solid-supported nitrating agents, such as inorganic nitrates on silica (B1680970) gel, which are safer and easier to handle. wikipedia.org Biocatalysis, employing enzymes to perform nitration reactions, offers a highly selective and environmentally friendly approach, minimizing byproducts and operating under mild conditions. ontosight.ai Photocatalytic methods are also gaining traction, utilizing light to drive the synthesis of sulfonamides and other complex molecules, often under milder conditions and with higher atom economy.

The principles of green chemistry are being applied to the formation of the crucial N-S bond in sulfonamides. Electrochemical methods, for example, provide a sustainable route to S-N bond formation, utilizing electricity as a clean reagent. acs.org These advanced methodologies hold the promise of producing this compound and its derivatives in a more environmentally responsible and economically viable manner.

Exploration of Undiscovered Reactivity Patterns and Stereoselective Syntheses

Beyond its synthesis, the inherent reactivity of this compound offers a fertile ground for discovery. The interplay between the electron-withdrawing nitro group and the sulfonamide moiety can lead to novel and unexplored chemical transformations. The sulfonamide group itself is not merely a passive linker; it can be activated to participate in a variety of reactions, including acting as a directing group in C-H functionalization or as a precursor to sulfonyl radicals. novomof.com

Recent research has demonstrated that N-acyl-N-alkyl/aryl sulfonamides can act as efficient acylating agents for lysine (B10760008) residues in proteins, a reactivity pattern driven by proximity effects. researchgate.net This opens up avenues for designing this compound derivatives as potential bioconjugation agents or chemical probes. Furthermore, the nitroarene moiety can be a versatile handle for further functionalization. For instance, iron-catalyzed reactions have been developed to form N-arylsulfonamides directly from nitroarenes, showcasing a novel approach to constructing complex sulfonamide architectures. mdpi.com

A significant frontier in the chemistry of sulfonamides is the development of stereoselective synthetic methods. The creation of chiral sulfonamides is of paramount importance, as stereochemistry often dictates biological activity. rsc.org Catalytic enantioselective methods are at the forefront of this research, with palladium-catalyzed N-allylation of secondary sulfonamides emerging as a powerful tool for constructing N-C axially chiral sulfonamides. ontosight.ai The use of chiral ligands, such as Trost ligands, has been shown to induce high levels of enantioselectivity in these transformations. ontosight.ai

Another promising strategy involves the addition of sulfonyl anions to chiral N-sulfinyl imines, which provides a highly stereoselective route to β-amino sulfones and sulfonamides. wikipedia.org This method has demonstrated excellent yields and diastereoselectivities, offering a reliable pathway to optically active sulfonamide derivatives. wikipedia.org The development of such stereoselective reactions will be crucial for unlocking the full potential of this compound in applications where chirality is a key determinant of function.

Integration with Flow Chemistry and High-Throughput Synthesis Platforms

The translation of novel chemical discoveries from the laboratory to industrial-scale production is often a significant bottleneck. Flow chemistry and high-throughput synthesis platforms offer powerful solutions to this challenge, enabling rapid reaction optimization, improved safety, and scalable manufacturing. The integration of these technologies into the synthesis of this compound and its derivatives could dramatically accelerate their development and application.

Microreactors, with their high surface-area-to-volume ratios, provide precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and selectivities compared to traditional batch processes. edu.krdwikipedia.orgontosight.ai This level of control is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, which are often encountered in the synthesis of nitroaromatic compounds and sulfonamides. alfachemic.com Continuous flow synthesis has been successfully applied to the production of sulfonamide libraries, demonstrating its potential for rapid and efficient lead generation in drug discovery. rsc.org

Automated flow-through systems have been developed for the synthesis of secondary sulfonamides, incorporating "catch and release" protocols for product purification and enabling the generation of compound libraries with high purity. rsc.org The continuous synthesis of functionalized morpholines and nitroaromatic compounds in microreactors has also been demonstrated, highlighting the feasibility of applying these techniques to the synthesis of this compound. nih.govontosight.ai

High-throughput screening and synthesis platforms allow for the parallel execution of numerous reactions, facilitating the rapid exploration of reaction conditions and substrate scope. nih.gov The application of these platforms to the synthesis of this compound derivatives would enable the efficient generation of diverse compound libraries for biological screening or materials science applications. The combination of flow chemistry and high-throughput synthesis provides a powerful toolkit for accelerating the discovery and development of new molecules based on the this compound scaffold.

Interdisciplinary Research Opportunities at the Interface of Organic Chemistry and Materials Science

The unique combination of a morpholine (B109124) ring, a nitroaromatic system, and a sulfonamide linker in this compound presents intriguing possibilities for the development of novel functional materials. The inherent properties of these constituent moieties suggest potential applications in fields ranging from polymer chemistry to organic electronics.

Sulfonamide-containing polymers have garnered significant interest due to their diverse functionalities. ontosight.ai These polymers can exhibit pH-responsive behavior, making them suitable for applications in drug delivery and smart materials. usm.edu The incorporation of the this compound unit into polymer backbones could lead to materials with tailored properties, such as specific recognition capabilities or enhanced thermal stability. nih.govrsc.org

The field of organic electronics, which utilizes carbon-based molecules and polymers, offers a promising arena for compounds like this compound. wikipedia.org Organic semiconductors are key components in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). 1-material.comossila.com The electron-withdrawing nature of the nitro group and the potential for charge transport through the aromatic system could make derivatives of this compound interesting candidates for new organic electronic materials. alfachemic.com

Furthermore, nitroaromatic compounds are known to be effective in the sensing of various analytes, including explosives. novomof.com The fluorescence quenching properties of nitroaromatics upon interaction with certain molecules could be harnessed to develop chemical sensors based on the this compound scaffold. mdpi.com The morpholine moiety, a common feature in biologically active molecules, could also be exploited to create materials with specific biological interactions or for applications in agrochemicals and pharmaceuticals. acs.orge3s-conferences.org The convergence of organic synthesis and materials science will be critical in exploring and realizing the full potential of this compound in these exciting and rapidly developing fields.

Q & A

Q. What are the recommended synthetic routes for N-morpholino-2-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of a morpholine-substituted aniline intermediate with 2-nitrobenzenesulfonyl chloride. Key steps include:

- Orthogonal protection strategies : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive amines during sulfonylation .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance sulfonyl chloride reactivity while minimizing hydrolysis .

- Temperature control : Maintain 0–5°C during sulfonylation to suppress side reactions like dimerization. Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- NMR : - and -NMR identify the morpholine ring (δ ~3.6 ppm for N–CH) and nitro group (δ ~8.2 ppm for aromatic protons) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths/angles and verifying nitro-group orientation .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 326.29 for CHFNOS) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Chromatographic methods : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities.

- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) assess hygroscopicity and nitro-group reduction risks .

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C for stable sulfonamides) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Dose-response profiling : Test compounds across a 10–10 M range to identify non-linear effects (e.g., hormesis) .

- Off-target screening : Use kinase or GPCR panels to rule out unintended interactions .

- Metabolite analysis : LC-MS/MS identifies degradation products that may interfere with bioassays .

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound analogs?

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., carbonic anhydrase) .

- QSAR parameters : Calculate logP, polar surface area, and H-bond donors/acceptors to correlate with permeability or solubility .

- Molecular dynamics (MD) : Simulate nitro-group rotation to assess conformational stability in binding pockets .

Q. What protocols address crystallographic data anomalies (e.g., twinning or disorder) in this compound crystals?

- Twinning detection : PLATON or ROTAX analysis identifies twin laws; SHELXL’s TWIN/BASF commands refine twinned structures .

- Disorder modeling : Split atoms into multiple positions with constrained occupancy (e.g., morpholine ring puckering) .

- Validation tools : CheckCIF flags geometric outliers (e.g., bond lengths >3σ from mean) .

Methodological Frameworks

Q. How should researchers design experiments to evaluate the nitro group’s role in the compound’s reactivity?

- Comparative synthesis : Synthesize analogs with –NO replaced by –NH or –CF to isolate electronic effects .

- Electrochemical analysis : Cyclic voltammetry measures reduction potentials (E) to quantify nitro-group electrophilicity .

- Kinetic studies : Monitor nitro-to-amine reduction rates under physiological conditions (pH 7.4, 37°C) .

Q. What statistical approaches validate reproducibility in high-throughput screening (HTS) of this compound libraries?

- Z’-factor analysis : Ensure Z’ > 0.5 for robust assay performance .

- Plate normalization : Use positive/negative controls (e.g., DMSO blanks) to correct for inter-plate variability.

- False-positive filters : Apply counterscreens (e.g., fluorescence quenching tests) to eliminate artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.